![molecular formula C9H6FNO3 B3018020 3-Cyano-2-fluoro-4-methoxybenzoic acid CAS No. 840481-53-0](/img/structure/B3018020.png)
3-Cyano-2-fluoro-4-methoxybenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves key steps such as condensation, reduction, and cyclization, as seen in the synthesis of 1-fluoro-dibenzo[a,d]cycloheptanone . Suzuki–Miyaura cross-coupling is another critical step used in the synthesis of derivatives bearing electron-withdrawing groups . These methods could potentially be adapted for the synthesis of "3-Cyano-2-fluoro-4-methoxybenzoic acid" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been characterized using X-ray crystallography . The crystal structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene reveals a coplanar pyran ring, which is a distinctive feature compared to other similar compounds . Such structural analyses are crucial for understanding the molecular conformation and potential reactivity of "this compound".
Chemical Reactions Analysis
The papers do not provide specific reactions for "this compound", but they do discuss the reactivity of related compounds. For instance, the presence of electron-withdrawing groups such as cyano can affect the fluorescence properties of compounds . Additionally, the formation of co-crystals with other pharmaceutical ingredients suggests that "this compound" may also engage in similar intermolecular interactions .
Physical and Chemical Properties Analysis
The physical properties such as solubility and liquid crystallinity of benzoic acid derivatives are influenced by the substituents present on the aromatic ring . For example, the solubility of co-crystals formed with hydroxy benzoic acids and AMB follows a specific order . Similarly, the liquid crystallinity of 2-fluorenyl 4-alkylbenzoates is compared with biphenyl homologues, indicating the impact of different substituents on these properties . These findings can be extrapolated to predict the behavior of "this compound" in various environments.
Mechanism of Action
Target of Action
It is known that the compound can undergo various reactions, suggesting that it may interact with a variety of molecular targets .
Mode of Action
The fluoride substituent in 3-Cyano-2-fluoro-4-methoxybenzoic acid enables nucleophilic aromatic substitution . This suggests that the compound may interact with its targets through a mechanism involving the donation of an electron pair to an electrophile .
Biochemical Pathways
The compound can undergo various reactions, including fischer esterification, which could potentially affect a variety of biochemical pathways .
Result of Action
The compound’s ability to undergo various reactions suggests that it may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
3-cyano-2-fluoro-4-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-14-7-3-2-5(9(12)13)8(10)6(7)4-11/h2-3H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCJVYVIYGWZFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
840481-53-0 | |
Record name | 3-cyano-2-fluoro-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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